N-(2-CARBAMOYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE
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Overview
Description
N-(2-CARBAMOYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-CARBAMOYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE typically involves the condensation of 2-chloro-N-(2-hydroxyphenyl)acetamide with 3-methoxyisoxazole-5-carboxylic acid. This reaction is followed by the cyclization of the intermediate product under specific conditions to yield the final compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-CARBAMOYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-CARBAMOYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE involves the modulation of key signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. Additionally, the compound may interact with other molecular targets, such as specific receptors or enzymes, to exert its effects.
Comparison with Similar Compounds
N-(2-CARBAMOYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE can be compared with other isoxazole derivatives, such as:
N-(2-carbamoylphenyl)-2-methoxy-3-methylbenzamide: Similar in structure but with different substituents, leading to variations in biological activity.
N-(2-carbamoylphenyl)-4-methoxyisoxazole-5-carboxamide: Another isomer with potential differences in pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-18-10-6-9(19-15-10)12(17)14-8-5-3-2-4-7(8)11(13)16/h2-6H,1H3,(H2,13,16)(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPFCCZSSJZIHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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